molecular formula C8H6ClFO2 B018471 2-Chloro-6-fluorophenylacetic acid CAS No. 37777-76-7

2-Chloro-6-fluorophenylacetic acid

Cat. No.: B018471
CAS No.: 37777-76-7
M. Wt: 188.58 g/mol
InChI Key: GUAIAAXDEJZRBP-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorophenylacetic acid is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorophenylacetic acid typically involves the chlorination and fluorination of phenylacetic acid derivatives. One common method involves the reaction of 2-chloro-6-fluorotoluene with chlorinating agents under specific conditions to produce 2-chloro-6-fluorobenzyl chloride. This intermediate is then subjected to further reactions to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorophenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenylacetic acid derivatives .

Scientific Research Applications

2-Chloro-6-fluorophenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorophenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-fluorophenylacetic acid is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAIAAXDEJZRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191222
Record name 2-Chloro-6-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37777-76-7
Record name 2-Chloro-6-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37777-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluorophenylacetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-6-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-fluorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.766
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Record name 2-Chloro-6-fluorophenylacetic acid
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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